molecular formula C16H20BrN3O2S B7119649 N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide

N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide

Cat. No.: B7119649
M. Wt: 398.3 g/mol
InChI Key: QNFKPRMAAYVBRF-UHFFFAOYSA-N
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Description

N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Properties

IUPAC Name

N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN3O2S/c1-12-15(10-18-20(12)2)23(21,22)19-11-16(7-8-16)9-13-3-5-14(17)6-4-13/h3-6,10,19H,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFKPRMAAYVBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NCC2(CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide typically involves multiple steps:

  • Formation of the Cyclopropyl Intermediate: : The initial step involves the formation of the cyclopropyl intermediate. This can be achieved through the reaction of 4-bromobenzyl chloride with cyclopropylmethylamine under basic conditions, such as using sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.

  • Pyrazole Ring Formation: : The next step is the formation of the pyrazole ring. This is typically done by reacting the cyclopropyl intermediate with 1,5-dimethylpyrazole in the presence of a base, such as sodium hydride or potassium tert-butoxide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Sulfonamide Formation: : The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyrazole derivative with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

For industrial-scale production, the process would be optimized for efficiency and cost-effectiveness. This might involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Catalysis: Employing catalysts to lower activation energies and improve selectivity.

    Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound could be explored for similar activities, particularly due to the presence of the sulfonamide group, which is a common pharmacophore in many drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural features make it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide would depend on its specific application. In a biological context, it might interact with various molecular targets, such as enzymes or receptors, through its sulfonamide group. This interaction could inhibit or modulate the activity of these targets, leading to the observed biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[(4-chlorophenyl)methyl]cyclopropyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide
  • N-[[1-[(4-fluorophenyl)methyl]cyclopropyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide
  • N-[[1-[(4-methylphenyl)methyl]cyclopropyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide

Uniqueness

Compared to these similar compounds, N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1,5-dimethylpyrazole-4-sulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse activities.

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